1-Isopropyl-1H-pyrazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

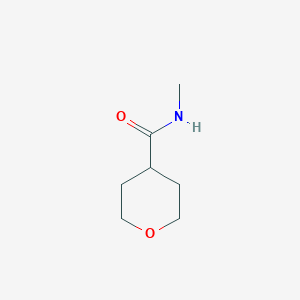

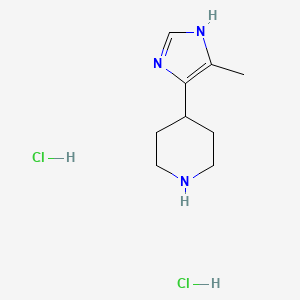

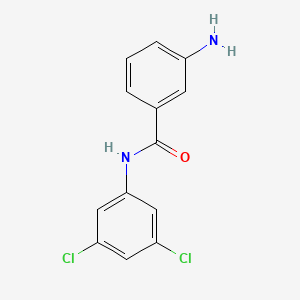

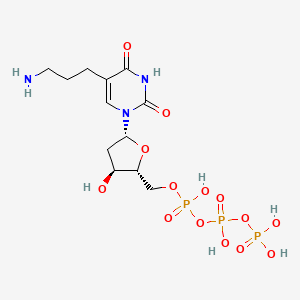

1-Isopropyl-1H-pyrazol-3-ol, also known as IPPO, is a heterocyclic compound that contains a pyrazole ring. It has a molecular weight of 126.16 . It is commonly used in the synthesis of various organic compounds and has been shown to possess a range of biological activities, including antifungal, antibacterial, and antitumor effects.

Synthesis Analysis

The synthesis of 1-Isopropyl-1H-pyrazol-3-ol and similar compounds has been reported in various studies . These methods are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered in these studies .Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-pyrazol-3-ol has been analyzed using various NMR spectroscopy techniques . These techniques provided key information in the establishment of structural assignments and predominant configuration .Chemical Reactions Analysis

While specific chemical reactions involving 1-Isopropyl-1H-pyrazol-3-ol are not detailed in the search results, the compound is known to be involved in various organic synthesis processes .Physical And Chemical Properties Analysis

1-Isopropyl-1H-pyrazol-3-ol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

In the realm of agrochemistry, pyrazole derivatives, including those derived from 1-Isopropyl-1H-pyrazol-3-ol, have been utilized as herbicides , insecticides , fungicides , and acaricides . Their structural flexibility enables the development of compounds with specific actions against agricultural pests and diseases.

Material Science

The compound’s role in material science is linked to its use as a building block for creating new materials with desired properties. It can contribute to the development of novel polymers and coatings that have improved durability and resistance to environmental factors .

Chemical Synthesis

1-Isopropyl-1H-pyrazol-3-ol is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds . It is involved in various synthetic pathways, including cycloadditions and nucleophilic substitutions , which are fundamental in creating complex organic molecules .

Biotechnology

In biotechnological applications, this compound and its derivatives are investigated for their role in proteomics research . They may be used in the study of protein interactions and functions, contributing to the understanding of biological processes at the molecular level .

Environmental Science

Research into the environmental applications of 1-Isopropyl-1H-pyrazol-3-ol includes its potential use in environmental monitoring . It could be part of sensors and assays designed to detect pollutants and toxins, aiding in the protection of ecosystems .

Safety and Hazards

1-Isopropyl-1H-pyrazol-3-ol is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Zukünftige Richtungen

The future directions of research on 1-Isopropyl-1H-pyrazol-3-ol and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, further exploration of the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, a class of compounds that includes 1-Isopropyl-1H-pyrazol-3-ol, is expected .

Eigenschaften

IUPAC Name |

2-propan-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(2)8-4-3-6(9)7-8/h3-5H,1-2H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKDYFHECTXSQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628907 |

Source

|

| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21074-39-5 |

Source

|

| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)